4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound exhibits potential biological activities, including anticancer and antioxidant properties, making it a subject of interest in medicinal chemistry. The structural complexity of this compound arises from the presence of multiple functional groups, which play a crucial role in its chemical reactivity and biological activity.
The compound can be synthesized through various chemical pathways that involve the modification of simpler quinoline derivatives. Research has demonstrated methods for synthesizing related compounds, which can be adapted to produce 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide. These methods typically utilize starting materials such as dihydroquinoline derivatives and aryl amines.
4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is classified as:
The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be achieved through several methodologies:
For instance, one method involves the reaction of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methoxy-substituted aniline in the presence of a coupling agent like triethylamine in dimethylformamide. The reaction conditions typically require refluxing for several hours followed by crystallization to purify the product .
The molecular structure of 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide features:
Key structural data includes:
4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can participate in various chemical reactions:
The reaction pathways often involve monitoring by techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to confirm product formation and purity .
The mechanism by which 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide exerts its biological effects may involve:
Research indicates that compounds within this class show significant cytotoxicity against various cancer cell lines (e.g., MCF-7) when tested using assays like MTT .
The compound exhibits properties typical of solid organic compounds:
Key chemical properties include:
Relevant analytical data such as infrared spectroscopy (IR) reveals characteristic absorption bands corresponding to functional groups present in the compound .
4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has potential applications in:
Research continues to explore its full potential across various scientific disciplines due to its unique structural features and biological activities .
The 4-hydroxy-2-oxoquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity, hydrogen-bonding capabilities, and synthetic versatility. Design strategies focus on optimizing three key regions: the quinolinone core (modifiable at positions 1, 4, 6, 7, and 8), the carboxamide linker, and the N-aryl substituent—particularly the 3-methoxyphenyl group. This compound’s core structure enables metal-chelating interactions through the 4-hydroxy-2-oxo motif, crucial for targeting metalloenzymes, while the carboxamide bridge provides conformational restraint that enhances target binding specificity [1] [9]. Computational analyses reveal that the planar quinolinone system facilitates π-stacking interactions with aromatic residues in biological targets, while the meta-methoxy group on the aniline ring balances electron distribution and steric accessibility [7] [9]. Bioisosteric replacements often involve substituting the 3-methoxyphenyl with heteroaryl systems (e.g., pyridyl) or incorporating halogen atoms to modulate lipophilicity and target engagement [1].
Table 1: Strategic Modifications in Quinolinone-3-carboxamide Design
Region | Common Modifications | Purpose | Biological Impact |
---|---|---|---|
Quinolinone C4 | OH → Cl, NH₂, O-alkyl | Alter H-bonding & electronics | CB2 affinity modulation [1] |
Carboxamide linker | Reversal (CONH → NHCO) | Adjust molecular dipole | Altered kinase inhibition [10] |
N-Aryl substituent | 3-OMe → 3-Cl, 3-CF₃, 4-OMe | Tune steric/electronic profiles | Improved antiproliferative activity [7] |
C1 position | Methyl → allyl, propargyl, cyclopropyl | Enhance metabolic stability | Reduced CYP450 metabolism [8] |
Regioselective modification of the quinolinone ring system demands precise control due to differential reactivity at positions C4, C6, and C7. The C4-hydroxy group exhibits strong nucleophilicity, enabling O-alkylation or acylation prior to carboxamide coupling. Electrophilic aromatic substitution occurs preferentially at C6/C8 due to electron donation from the C4-oxygen, while C7 functionalization requires directed ortho-metalation strategies [1] [3]. Key findings include:
Synthetic Insight: Hydrolysis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2) with thiourea/K₂CO₃ provides the carboxylic acid (4), avoiding decarboxylation through temperature control (<80°C) [3].
The N1-methyl and N-(3-methoxyphenyl) groups critically define pharmacological properties. Systematic SAR studies reveal:
Table 2: Impact of N-Substituents on Target Engagement
Compound | N1 Group | N-Aryl Group | Biological Activity |
---|---|---|---|
Baseline | Methyl | 3-Methoxyphenyl | CB2 Kᵢ = 1.2 µM [1] |
Optimized Analog | Allyl | 3-Methoxyphenyl | CB2 Kᵢ = 0.15 µM; Analgesic ED₅₀ = 10 mg/kg [8] |
Kinase-Targeted Hybrid | Methyl | 3-(Quinoxalinone)-phenyl | c-Met IC₅₀ = 10 nM [10] |
Conjugation of cinnamic or benzoic acids exploits the C4-hydroxyl or carboxamide nitrogen for hybrid assembly. Two primary strategies dominate:
Synthetic Pathway for Key Hybrids:
Ethyl 4-hydroxy-2-oxoquinoline-3-carboxylate (**10**) → Hydrazinolysis → 4-Hydroxy-2-oxoquinoline-3-carbohydrazide (**11**) → Condensation with cinnamaldehydes → N'-(Cinnamylidene)-4-hydroxy-2-oxoquinoline-3-carbohydrazides (**12**) → Reduction → N-(Cinnamyl)-4-hydroxy-2-oxoquinoline-3-carboxamides (not reported for anticancer screening)
Yield Note: Hydrazide formation achieves 90% yield, but hybrid cyclization suffers from moderate efficiency (45–65%) due to steric hindrance from the 3-methoxyphenyl group [4] [9].
Table 3: Representative Hybrid Analogues and Activities
Hybrid Structure | Synthetic Yield | Biological Activity |
---|---|---|
Ferulic acid-C4 ester (11e) | 78% | LOX IC₅₀ = 52 µM; Lipid peroxidation 97% inhibition [9] |
N'-(4-OH-benzylidene)hydrazide | 65% | Anti-HIV-1 EC₅₀ >100 µM [4] |
Quinoxaline-quinolinone | 82% | c-Met IC₅₀ = 10 nM [10] |
Compound Names in Tables:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: